bPiDDB
CAS No.:
Cat. No.: VC0004652
Molecular Formula: C24H38Br2N2
Molecular Weight: 514.4 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C24H38Br2N2 |
---|---|
Molecular Weight | 514.4 g/mol |
IUPAC Name | 3-methyl-1-[12-(3-methylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium;dibromide |
Standard InChI | InChI=1S/C24H38N2.2BrH/c1-23-15-13-19-25(21-23)17-11-9-7-5-3-4-6-8-10-12-18-26-20-14-16-24(2)22-26;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2 |
Standard InChI Key | NNPBJCAIRCFEFZ-UHFFFAOYSA-L |
SMILES | CC1=C[N+](=CC=C1)CCCCCCCCCCCC[N+]2=CC=CC(=C2)C.[Br-].[Br-] |
Canonical SMILES | CC1=C[N+](=CC=C1)CCCCCCCCCCCC[N+]2=CC=CC(=C2)C.[Br-].[Br-] |
Chemical and Physical Properties of bPiDDB
bPiDDB (CAS 525596-66-1) is a synthetic bis-picolinium derivative with a dodecane spacer linking two 3-methylpyridinium moieties. Its chemical structure confers both hydrophobicity from the alkyl chain and polarity from the quaternary ammonium groups, enabling unique interactions with nAChRs .
Table 1: Key Chemical Properties of bPiDDB
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₄H₃₈Br₂N₂ | |
Molecular Weight | 514.38 g/mol | |
SMILES Notation | CC1=CN+=CC=C1.[Br-].[Br-] | |
Solubility | Soluble in DMSO | |
Storage Conditions | Desiccate at room temperature |
Mechanism of Action and Pharmacological Effects
bPiDDB selectively targets α6β2* nAChRs, which are densely expressed on dopaminergic neurons in the striatum and nucleus accumbens. These receptors modulate nicotine-induced dopamine release, a key mechanism underlying addiction .
Blood-Brain Barrier Penetration
Despite its polar structure, bPiDDB achieves brain concentrations sufficient for pharmacological activity. In situ perfusion studies in rats reveal a permeability-surface area product (PS) of 1.3 µL/s/g, comparable to choline (1.33 µL/s/g) and N-octylnicotinium iodide (1.64 µL/s/g) . Competition assays demonstrate that 500 µM unlabeled choline reduces bPiDDB’s PS by 96%, confirming reliance on the choline transporter .
Comparative Analysis with Structural Analogues
Table 2: bPiDDB vs. bPiDI
Parameter | bPiDDB | bPiDI |
---|---|---|
Alkyl Spacer Length | C₁₂ | C₁₀ |
IC₅₀ (Dopamine Release) | 150 nM | 150 nM |
Toxicity (Repeated Use) | Lethargy, weight loss | No observable toxicity |
Therapeutic Index | Low | High |
The truncated analogue bPiDI retains bPiDDB’s α6β2* antagonism (IC₅₀ = 150 nM) but eliminates toxicity, making it a superior candidate for smoking cessation therapies .
Future Directions and Research Opportunities
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Optimized Analogues: Shorter alkyl chains (e.g., bPiDI) may enhance safety while preserving efficacy .
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Combination Therapies: Pairing α6β2* antagonists with partial agonists like varenicline could mitigate withdrawal symptoms.
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Clinical Translation: Human studies are needed to validate receptor specificity and dosing regimens.
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